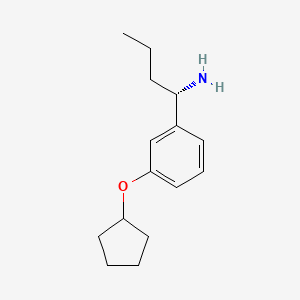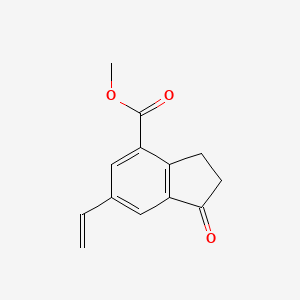
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is an organic compound with the molecular formula C13H12O3 It is a derivative of indene, characterized by the presence of a vinyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate typically involves multi-step organic reactions. One common method includes the reaction of indene derivatives with appropriate reagents to introduce the vinyl and carboxylate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of polymers and advanced materials with unique properties.
作用機序
The mechanism by which Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in conjugation reactions, while the carbonyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- Methyl 1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate
- Methyl 1-Oxo-2,3-Dihydro-1H-Indene-3-Carboxylate
- Methyl 1-Oxo-2,3-Dihydro-1H-Indene-5-Carboxylate
Uniqueness
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is unique due to the presence of the vinyl group at the 6-position, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This structural feature enhances its utility in synthetic applications and material science.
特性
分子式 |
C13H12O3 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
methyl 6-ethenyl-1-oxo-2,3-dihydroindene-4-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-3-8-6-10-9(4-5-12(10)14)11(7-8)13(15)16-2/h3,6-7H,1,4-5H2,2H3 |
InChIキー |
PIMMSJBZYZFBIG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC2=C1CCC2=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053621.png)
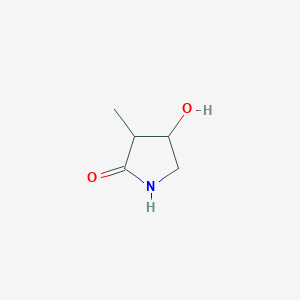
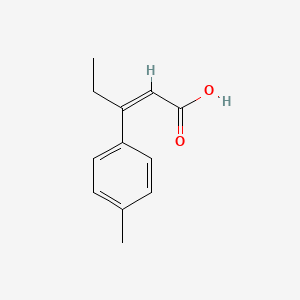
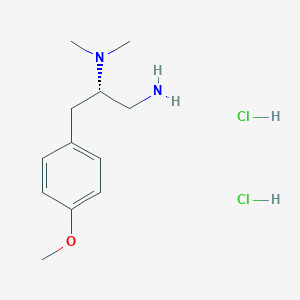
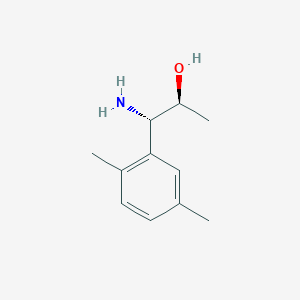

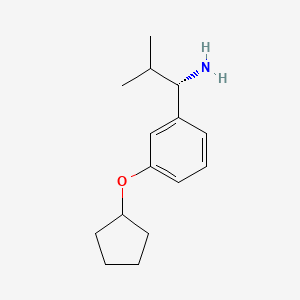

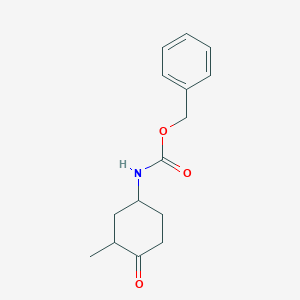



![Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate](/img/structure/B13053681.png)
